molecular formula C17H20N2OS B2556776 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide CAS No. 1235359-78-0

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide

Cat. No. B2556776
CAS RN: 1235359-78-0
M. Wt: 300.42
InChI Key: FQTRCHBWKQRUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has various scientific research applications, particularly in the field of medicine. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a tool for studying the function of certain proteins in the body.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. Additionally, it has been shown to induce cell death in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, it can be used as a tool for studying the function of certain proteins in the body. However, one limitation of using this compound is its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the research and development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide. One direction is the further study of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved treatment outcomes. Finally, the development of more efficient synthesis methods for this compound could increase its availability for scientific research.

Synthesis Methods

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide involves the reaction of pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde with cyclopentanecarboxylic acid. The reaction is catalyzed by a base, such as triethylamine, and the resulting product is purified through column chromatography. The yield of the reaction is typically around 50%.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(15-5-1-2-6-15)19(11-14-8-10-21-13-14)12-16-7-3-4-9-18-16/h3-4,7-10,13,15H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTRCHBWKQRUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.